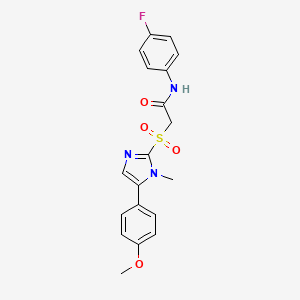

![molecular formula C21H20N2O2 B2834493 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea CAS No. 2097924-96-2](/img/structure/B2834493.png)

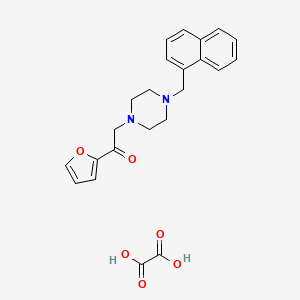

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

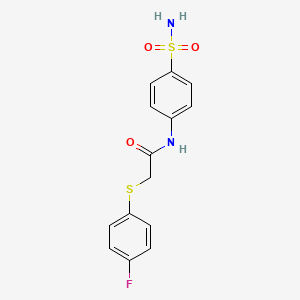

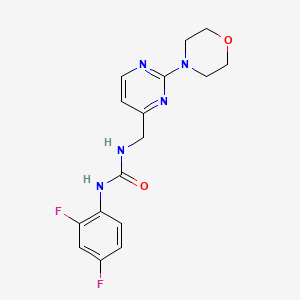

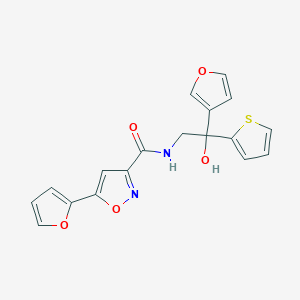

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Naphthalene is a polycyclic aromatic hydrocarbon well-known for its use in mothballs.

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

Benzofuran is a compound that consists of a fused five-member and six-member aromatic ring. In the case of 3-Methyl-2,3-dihydro-benzofuran, there is a methyl group attached to the third carbon in the ring .Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

Benzofuran derivatives exhibit promising anti-tumor properties. Research has shown that many benzofuran compounds, including our target compound, possess cytotoxic effects against cancer cells. These compounds interfere with cell division, induce apoptosis, and inhibit tumor growth. The specific mechanisms vary, but they often involve interactions with cellular proteins or DNA. Further studies are needed to elucidate the exact pathways and optimize their therapeutic potential .

Antibacterial Effects

The antimicrobial activity of benzofuran derivatives extends to bacteria. Researchers have identified compounds with potent antibacterial properties, including inhibition of bacterial enzymes or disruption of cell membranes. Our compound may contribute to novel antibacterial agents, especially in the context of drug-resistant strains. Investigating its mode of action and synergy with existing antibiotics is crucial .

Antioxidant Properties

Benzofuran compounds often exhibit antioxidant effects, protecting cells from oxidative stress. These properties are relevant in preventing age-related diseases, neurodegenerative conditions, and inflammation. Our compound’s antioxidant potential warrants further exploration, including in vitro and in vivo studies .

Antiviral Applications

Some benzofuran derivatives demonstrate antiviral activity. For instance, a recently discovered macrocyclic benzofuran compound exhibits anti-hepatitis C virus (HCV) activity. Researchers are optimistic about its potential as an effective therapeutic drug for HCV. Investigating its mechanism of action and safety profile is essential for clinical development .

Novel Scaffold for Anticancer Agents

Researchers have developed benzofuran-based scaffold compounds as anticancer agents. These molecules often target specific cellular pathways involved in cancer progression. Our compound’s unique structure may serve as a starting point for designing new anticancer drugs. Evaluating its efficacy, toxicity, and selectivity against cancer cell lines is crucial .

Synthetic Methods and Complex Derivatives

Recent advances in benzofuran synthesis have led to innovative methods for constructing benzofuran rings. For instance:

These synthetic approaches expand the toolbox for creating complex benzofuran derivatives. Researchers can explore diverse structures and evaluate their biological activities .

Wirkmechanismus

While the specific mechanism of action for “3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea” is not available, benzofuran derivatives have been found to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Zukünftige Richtungen

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with improved bioavailability and efficacy .

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c24-21(23-13-17-14-25-20-11-4-3-10-19(17)20)22-12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,17H,12-14H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAQBGVTNGTPQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Methoxyphenyl)prop-2-enylidene]propanedinitrile](/img/structure/B2834411.png)

![5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2834421.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2834424.png)

![4-amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2834426.png)

![3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2834429.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(m-tolyl)piperazin-1-yl)methanone](/img/structure/B2834433.png)